molecular formula C14H9FN2O B15214103 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 1580-50-3

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B15214103
CAS No.: 1580-50-3
M. Wt: 240.23 g/mol
InChI Key: QHKMUJVIGDJRLU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic aromatic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-fluorobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative that has various remarkable biological and pharmacological properties, drawing significant interest in scientific research . Computational chemistry is used in designing new drugs and materials to solve numerical problems . Researchers now use various computational programs to predict the molecular structure and physical properties of bioactive molecules .

Computational Chemistry Applications

  • Molecular Structure and Properties Density Functional Theory (DFT) is a popular method for defining the structural and electronic properties of atoms and molecules . The molecular geometry parameters and wavenumbers for this compound can be determined using DFT .
  • Vibrational Analysis Experimental vibrational frequencies of this compound were found to be in strong agreement with measured vibrational frequencies . Comparison of experimental and theoretical spectra revealed details about the computational method's ability to characterise vibrational modes .
  • Molecular Electrostatic Potential (MESP) MESP surface analysis indicates that the nitrogen atom on the oxadiazole ring is the binding site for electrophilic attack .
  • Kinetic Stability Analysis of the energy difference between the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and global chemical reactivity parameters reveals that the compound is kinetically stable .

Biological and Pharmacological Activities

1,3,4-oxadiazoles exhibit diverse pharmacological applications, including antitubercular, antimicrobial, anticancer, anti-inflammatory, anticonvulsant, analgesic, and insecticidal activities .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular formula of this compound is C15H10FNOC_{15}H_{10}FNO. The oxadiazole ring is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives. Various methods have been reported in the literature for synthesizing oxadiazole derivatives with modifications that enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. In a study examining various oxadiazole derivatives, it was found that compounds similar to this compound demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(4-Fluorophenyl)-5-phenylE. coli32 µg/mL
P. aeruginosa16 µg/mL
Other derivativesVarious strainsRanged from 8 to 64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds with a similar structure have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within the micromolar range.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)-5-phenylMCF-715.63
HeLa20.45
Other derivativesVarious cell linesRanged from 10 to 30 µM

In vitro studies have demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic proteins like p53 and caspase activation .

Anti-inflammatory Activity

Additionally, some studies have indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in various therapeutic contexts:

  • Antibacterial Study : A recent study synthesized new oxadiazole derivatives and tested their antibacterial efficacy against resistant strains of bacteria. Compounds showed enhanced activity compared to traditional antibiotics .
  • Anticancer Research : In a study focused on breast cancer treatment, researchers evaluated a series of oxadiazoles for their ability to inhibit tumor growth in vivo. The results indicated significant tumor reduction in treated groups compared to controls .
  • Inflammation Model : An experimental model using lipopolysaccharide (LPS)-induced inflammation demonstrated that certain oxadiazole derivatives significantly reduced inflammatory markers in serum .

Properties

CAS No.

1580-50-3

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C14H9FN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H

InChI Key

QHKMUJVIGDJRLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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